molecular formula C18H20N2O2 B5295244 (4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL

(4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL

Cat. No.: B5295244
M. Wt: 296.4 g/mol
InChI Key: BJXLORKMCAZXRI-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Properties

IUPAC Name

(4-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-2)11-9-13/h4-11,17,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXLORKMCAZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-propyl-1H-benzimidazole-2-amine under acidic conditions, followed by reduction of the resulting imine to yield the desired methanol derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

(4-METHOXYPHENYL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL can be compared with other benzimidazole derivatives such as:

    Benzimidazole: The parent compound with a simpler structure and basic biological activity.

    Mebendazole: An antiparasitic drug used to treat worm infections.

    Albendazole: Another antiparasitic agent with a broader spectrum of activity.

    Telmisartan: An angiotensin II receptor antagonist used to treat hypertension.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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